L-Primapterin

Übersicht

Beschreibung

L-Primapterin, also known as 7-Biopterin, is a naturally occurring pterin derivative. It is the 7-isomer of L-biopterin and serves as a characteristic marker of hyperphenylalaninemia variant primapterinuria, a metabolic disorder. This compound is excreted in the urine and is significant in the study of metabolic diseases .

Wissenschaftliche Forschungsanwendungen

L-Primapterin has several applications in scientific research:

Chemistry: Used as a reference standard in the study of pterin chemistry and metabolic pathways.

Biology: Investigated for its role in metabolic disorders and as a biomarker for certain diseases.

Medicine: Studied for its potential therapeutic applications in treating metabolic disorders.

Industry: Utilized in the development of diagnostic assays and research tools for metabolic studies

Wirkmechanismus

Target of Action

L-Primapterin, also known as 7-Biopterin, is the 7-isomer of L-biopterin . It is a characteristic marker of hyperphenylalaninemia variant primapterinuria

Mode of Action

It is known to be involved in the biosynthesis and regeneration of tetrahydrobiopterin (bh4), which is the essential cofactor of the aromatic amino acid hydroxylases phenylalanine hydroxylase (pah), tyrosine hydroxylase (th), two isoforms of tryptophan hydroxylase (tph 1/2), alkylglycerol mono-oxygenase (agmo), as well as of three isoforms of nitric oxide synthase (nos 1–3) .

Biochemical Pathways

This compound is involved in the biosynthesis and regeneration of BH4 . BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases, which are key enzymes in the synthesis of the monoamines dopamine, serotonin, norepinephrine, and epinephrine . A disturbance of BH4 metabolism results in a severe depletion of all monoamine neurotransmitters .

Result of Action

The result of this compound’s action is the modulation of BH4 biosynthesis and regeneration, which in turn affects the synthesis of monoamine neurotransmitters . This can lead to a condition known as hyperphenylalaninemia variant primapterinuria, characterized by the excretion of this compound in the urine .

Biochemische Analyse

Biochemical Properties

L-Primapterin is the 7-isomer of L-biopterin . It interacts with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Primapterin can be synthesized through the rearrangement of 4a-hydroxy-tetrahydropterin in the absence of pterin-4a-carbinolamine dehydratase. The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions: L-Primapterin undergoes various chemical reactions, including:

Oxidation: Conversion to other pterin derivatives.

Reduction: Formation of tetrahydrobiopterin derivatives.

Substitution: Introduction of different functional groups at specific positions on the pterin ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH conditions.

Reduction: Sodium borohydride or other reducing agents in an aqueous or organic solvent.

Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.

Major Products:

Oxidation: Formation of biopterin and other oxidized pterins.

Reduction: Tetrahydrobiopterin and related reduced pterins.

Substitution: Various substituted pterins with altered functional groups.

Vergleich Mit ähnlichen Verbindungen

L-Biopterin: The parent compound of L-Primapterin, involved in similar metabolic pathways.

Neopterin: Another pterin derivative with distinct biological roles.

Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.

Uniqueness: this compound is unique due to its specific isomeric form and its role as a marker for hyperphenylalaninemia variant primapterinuria. Its distinct chemical structure and metabolic significance set it apart from other pterin derivatives .

Biologische Aktivität

L-Primapterin, also known as 7-biopterin, is a naturally occurring pterin compound that plays a significant role in various biological processes, particularly in the context of metabolic disorders such as hyperphenylalaninemia (HPA). Its unique 7-substituted structure differentiates it from other pterins, and it is primarily recognized for its involvement in neurotransmitter synthesis and regulation of nitric oxide production.

Biological Activities

This compound exhibits several critical biological activities:

- Neurotransmitter Synthesis : It acts as a cofactor for enzymes involved in the biosynthesis of neurotransmitters, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This pathway is crucial for the production of catecholamines and serotonin .

- Regulation of Nitric Oxide : Similar to other pterins, this compound may play a role in the regulation of nitric oxide synthase, influencing vascular function and neuroprotection.

- Metabolic Marker : It serves as a significant marker in metabolic disorders like hyperphenylalaninemia, particularly in cases associated with primapterinuria. Elevated levels of this compound can indicate dysfunctions in pteridine metabolism .

Table: Comparison of Pterins

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Biopterin | 6-substituted pterin | Precursor to this compound; involved in nitric oxide synthesis. |

| Dihydrobiopterin | Reduced form | Acts as an intermediate in biopterin metabolism; less active than this compound. |

| Tetrahydrobiopterin | Fully reduced form | Essential for enzyme activity but differs structurally from this compound. |

| This compound | 7-substituted pterin | Unique due to its specific 7-substitution influencing metabolic pathways distinct from other pterins. |

Case Studies

-

Pterin Profiling in Hyperphenylalaninemia :

A study involving 18 patients with different forms of HPA demonstrated significant elevations in various pterins, including this compound. The analysis showed that patients with classical PKU and BH4-responsive PKU had markedly different profiles compared to control groups, suggesting that pterin profiling could be instrumental for differential diagnosis . -

Hyperphenylalaninemia and Genetic Correlations :

Research has indicated that mutations in the PCBD gene can lead to elevated levels of this compound. In patients with HPA, the accumulation of this compound may be linked to reduced activity of enzymes involved in its metabolism, highlighting its potential role as a biomarker for genetic screening . -

Impact on Neurotransmitter Production :

In studies assessing the relationship between pterins and neurotransmitter synthesis, it was found that increased levels of this compound corresponded with alterations in neurotransmitter levels in patients with metabolic disorders. This suggests that monitoring this compound could provide insights into neurological health .

The exact mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that due to its structural similarity to biopterin, it may participate in similar enzymatic reactions involved in neurotransmitter synthesis and nitric oxide regulation. Specifically, research indicates that during phenylalanine hydroxylation, both biopterin and this compound are produced, suggesting a shared metabolic pathway .

Eigenschaften

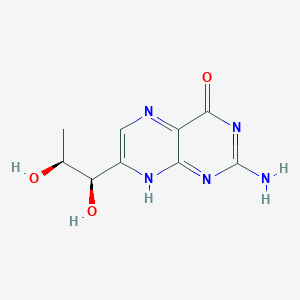

IUPAC Name |

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180964 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2636-52-4 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is L-Primapterin formed in the body?

A: Research suggests that this compound originates from tetrahydro-L-biopterin, a vital cofactor for enzymes involved in neurotransmitter synthesis. A study using deuterium-labeled tetrahydro-L-biopterin in patients excreting excess primapterin (primapterinuria) showed that both this compound and L-biopterin isolated from urine post-administration had similar levels of deuterium labeling. This suggests that this compound is likely formed from tetrahydro-L-biopterin through an intramolecular rearrangement. []

Q2: Can this compound be differentiated from other pterins based on its structure?

A: Yes, laser desorption Fourier transform mass spectrometry allows for structural characterization of this compound and its differentiation from isomeric pterins like L-sepiapterin and L-biopterin. The technique relies on characteristic fragmentation patterns observed during collision-induced dissociation of negatively charged ions. While this method effectively distinguishes isomers like this compound from L-biopterin, it cannot differentiate between optical isomers like monapterin and neopterin. []

Q3: Why are 7-substituted pterins like this compound of interest in the context of human disease?

A: The presence of elevated levels of 7-substituted pterins, including this compound, has been observed in the urine of patients experiencing an atypical, transient form of hyperphenylalaninemia. [] This observation suggests a potential link between the metabolism of 7-substituted pterins and this metabolic disorder.

Q4: What is the significance of the regiospecific synthesis of this compound?

A: The development of a regiospecific synthesis for (polyhydroxypropyl)-pterins, including this compound, was a significant achievement. This synthetic strategy, which utilizes the condensation of 2,5,6-triaminopyrimidin-4-one with specific pentose semicarbazones, allows for the controlled and targeted production of this compound. [, ] This access to pure this compound is crucial for further investigation of its biological properties and potential roles in health and disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.